molecular formula C6H14N2 B12996062 (3s,4s)-4-Methylpiperidin-3-amine

(3s,4s)-4-Methylpiperidin-3-amine

Cat. No.: B12996062
M. Wt: 114.19 g/mol
InChI Key: WAVKYGIWXZBFIE-NTSWFWBYSA-N
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Description

(3s,4s)-4-Methylpiperidin-3-amine is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3s,4s)-4-Methylpiperidin-3-amine typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts in the hydrogenation of suitable precursors. For instance, the asymmetric hydrogenation of 4-methylpyridine can yield this compound under specific conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(3s,4s)-4-Methylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-methylpiperidin-3-one, while substitution reactions can produce a variety of N-substituted piperidines .

Scientific Research Applications

Chemistry

In chemistry, (3s,4s)-4-Methylpiperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .

Biology

In biological research, this compound is used to study the interactions of chiral amines with enzymes and receptors. It serves as a model compound for understanding the stereochemical requirements of biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders .

Industry

Industrially, this compound is used in the production of agrochemicals and fine chemicals. Its reactivity and chiral properties make it suitable for the synthesis of high-value products .

Mechanism of Action

The mechanism of action of (3s,4s)-4-Methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (3s,4s)-4-Methylpiperidin-3-ol: Similar in structure but contains a hydroxyl group instead of an amine.

    (3s,4s)-4-Methylpiperidin-3-one: Contains a ketone group instead of an amine.

    (3s,4s)-4-Methylpiperidin-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

What sets (3s,4s)-4-Methylpiperidin-3-amine apart from these similar compounds is its amine functionality, which imparts unique reactivity and biological activity. The presence of the amine group allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that its analogs cannot .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(3S,4S)-4-methylpiperidin-3-amine

InChI

InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m0/s1

InChI Key

WAVKYGIWXZBFIE-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1CCNC[C@H]1N

Canonical SMILES

CC1CCNCC1N

Origin of Product

United States

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